molecular formula C14H17N3O3S B4558042 2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid

2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B4558042
M. Wt: 307.37 g/mol
InChI Key: UJGUCMLMFCQGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a butoxyphenyl group, and a sulfanylacetic acid moiety

Preparation Methods

The synthesis of 2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction using a butoxyphenyl halide and the triazole intermediate.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine or alcohol.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They can be used as lead compounds for the development of new drugs.

    Medicine: Due to its potential biological activities, this compound can be explored for therapeutic applications. It may serve as a scaffold for the design of new pharmaceuticals targeting specific diseases.

    Industry: This compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of 2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butoxyphenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetic acid moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent with a triazole ring. Unlike fluconazole, the compound has a butoxyphenyl group and a sulfanylacetic acid moiety, which may confer different biological activities.

    Itraconazole: Another antifungal agent with a triazole ring. The presence of different substituents in itraconazole compared to this compound may result in variations in their pharmacological profiles.

    Voriconazole: A triazole antifungal with a different substitution pattern. The unique structure of this compound may offer distinct advantages in terms of its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-3-8-20-11-7-5-4-6-10(11)13-15-14(17-16-13)21-9-12(18)19/h4-7H,2-3,8-9H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGUCMLMFCQGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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2-[[5-(2-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid

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